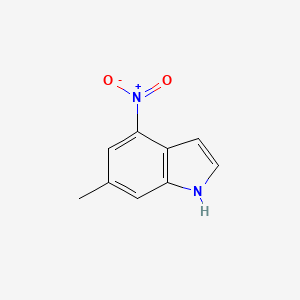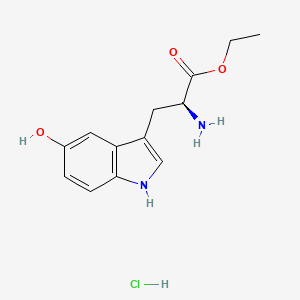
N-Benzyl-4-(benzylamino)picolinamide
Vue d'ensemble
Description
N-Benzyl-4-(benzylamino)picolinamide is a chemical compound with the molecular formula C20H19N3O . It has a molecular weight of 317.39 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Benzyl-4-(benzylamino)picolinamide is represented by the formula C20H19N3O . The InChI code for this compound is 1S/C20H19N3O/c24-20(23-15-17-9-5-2-6-10-17)19-13-18(11-12-21-19)22-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,21,22)(H,23,24) .Physical And Chemical Properties Analysis
N-Benzyl-4-(benzylamino)picolinamide has a molecular weight of 317.39 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found .Applications De Recherche Scientifique
Cobalt-Catalyzed Synthesis of Isoquinolines
N-Benzyl-4-(benzylamino)picolinamide serves as a traceless directing group in cobalt-catalyzed oxidative annulation processes, enabling the synthesis of isoquinolines through C-H/N-H bonds activation. This method showcases excellent regioselectivity and functional group tolerance, applicable to both terminal and internal alkynes (Kuai, Wang, Li, Yang, & Cui, 2017).
Palladium-Catalyzed Functionalization of Benzylamine Picolinamides
Efficient functionalization of ortho-C(sp2)-H bonds of picolinamide-protected benzylamine substrates has been reported, utilizing vinyl iodides and acetylenic bromide for alkenylation and alkynylation. This method represents a practical strategy for accessing highly functionalized benzylamine compounds for organic synthesis (Zhao, He, Nack, & Chen, 2012).
Synthesis of Benzazetidines
An efficient synthesis of various benzazetidines via Pd-catalyzed intramolecular C−H amination of N-benzyl picolinamides has been developed, highlighting a method that allows for reagent-controlled reductive elimination of a Pd intermediate. This approach opens up new possibilities for exploring N-heterocyclic chemical space (He, Lu, Guo, Liu, & Chen, 2016).
Antibacterial Activity of Picolinamide Derivatives
The synthesis and characterization of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide from ortho-toluylchloride and 2-amino-4-picoline has shown notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in antimicrobial research (Adam, Fatihah, Ameram, Subramaniam, & Mubarrakh, 2016).
Organometallic Compounds with Aspirin Analogues
Research into 2-hydroxy-4-(picolinamido)benzoic acid and its aspirin analogue has led to the synthesis of organoruthenium and -osmium complexes, which, despite showing no antiproliferative activity, represent a significant exploration into the structural characterization and potential medicinal applications of organometallic compounds (Ashraf, Hanif, Kubanik, Söhnel, Jamieson, Bhattacharyya, & Hartinger, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
N-benzyl-4-(benzylamino)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c24-20(23-15-17-9-5-2-6-10-17)19-13-18(11-12-21-19)22-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUROWHQALJOYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649577 | |
| Record name | N-Benzyl-4-(benzylamino)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-4-(benzylamino)picolinamide | |
CAS RN |
913836-29-0 | |
| Record name | N-(Phenylmethyl)-4-[(phenylmethyl)amino]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-(benzylamino)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604302.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)




